3,3-diethylcyclobutan-1-one
Description
3,3-diethylcyclobutan-1-one is an organic compound belonging to the class of cyclobutanones. Cyclobutanones are characterized by a four-membered ring structure containing a ketone functional group. The presence of the diethyl groups at the 3-position of the cyclobutanone ring imparts unique chemical properties to this compound.
Properties
CAS No. |
215957-65-6 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diethylcyclobutan-1-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,3-diethyl-1-butanol with a suitable oxidizing agent can yield this compound. The reaction typically requires the presence of a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the desired product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-diethylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 3,3-diethylcyclobutan-1-ol.
Substitution: The compound can participate in substitution reactions, where the diethyl groups or the ketone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional functional groups.
Reduction: Alcohols such as 3,3-diethylcyclobutan-1-ol.
Substitution: Various substituted cyclobutanones depending on the reagents used.
Scientific Research Applications
3,3-diethylcyclobutan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of ring strain and reactivity.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its effects on biological systems.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3,3-diethylcyclobutan-1-one involves its interaction with molecular targets through its ketone functional group. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can influence various biochemical pathways and cellular processes, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: The parent compound without the diethyl groups.
3,3-dimethylcyclobutan-1-one: A similar compound with methyl groups instead of ethyl groups.
Cyclopentanone: A five-membered ring ketone with similar reactivity.
Uniqueness
3,3-diethylcyclobutan-1-one is unique due to the presence of the diethyl groups, which influence its steric and electronic properties. These modifications can affect its reactivity, stability, and interactions with other molecules, making it distinct from other cyclobutanones and related compounds.
Biological Activity
3,3-Diethylcyclobutan-1-one is a cyclobutane derivative with potential biological activities. Understanding its biological effects is crucial for its application in medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.
This compound has the molecular formula and a molecular weight of approximately 142.20 g/mol. The compound features a four-membered cyclobutane ring with two ethyl groups at the third position and a carbonyl group at the first carbon. This unique structure influences its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Cyclobutane : The precursor compounds undergo cyclization reactions to form the cyclobutane ring.
- Introduction of Ethyl Groups : Ethyl groups are introduced via alkylation reactions.
- Carbonyl Group Addition : The carbonyl group is added through oxidation or acylation methods.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:
- Antimicrobial Activity : Some studies have indicated that cyclobutane derivatives exhibit antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
- Cytotoxicity : Research has shown that this compound can induce cytotoxic effects in certain cancer cell lines. This property suggests potential applications in cancer therapy.
- Sensitization Effects : The compound has been reported as a sensitizer of ethylene in the presence of activated oxygen, indicating possible roles in plant biology or agricultural applications .
The mechanisms through which this compound exerts its biological effects include:
- Cell Membrane Interaction : The lipophilic nature of the compound allows it to interact with cell membranes, potentially altering membrane fluidity and permeability.
- Enzyme Inhibition : The carbonyl group may participate in enzymatic reactions, acting as an inhibitor for specific pathways involved in cellular metabolism.
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Antimicrobial Effects : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of bacterial cell membranes.
- Cytotoxicity in Cancer Cells : In vitro studies revealed that the compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The study highlighted its potential as an anticancer agent by triggering programmed cell death pathways.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
